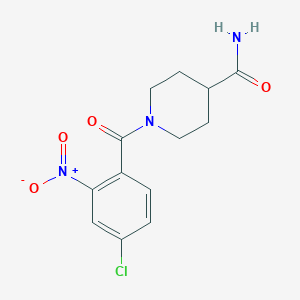

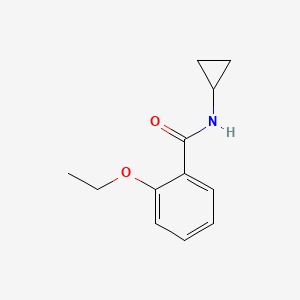

N-cyclopropyl-2-ethoxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-cyclopropyl-2-ethoxybenzamide” is a chemical compound with the molecular formula C12H15NO2 . It is related to “N-Cyclopropyl 4-bromo-2-ethoxybenzamide”, which has a molecular weight of 284.15 .

Molecular Structure Analysis

The molecular structure of “N-cyclopropyl-2-ethoxybenzamide” consists of 12 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The exact mass is 205.110275 Da .Physical And Chemical Properties Analysis

“N-cyclopropyl-2-ethoxybenzamide” is likely to be a white or almost-white crystalline powder . It is insoluble in water . The compound is an amide, which are very weak bases .Wissenschaftliche Forschungsanwendungen

Suzuki–Miyaura Coupling

“N-cyclopropyl-2-ethoxybenzamide” has been used in the Suzuki–Miyaura (SM) cross-coupling, which is one of the most widely-applied transition metal catalysed carbon–carbon bond forming reactions . The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Bioisosteres in Drug Design

The compound has also found applications in the field of drug design, specifically in the use of bioisosteres . Bioisosterism is a powerful concept that has found widespread application in drug design and continues to be an important tactical element in contemporary medicinal chemistry practices . The application of bioisosteres in drug discovery is a well-established design concept that has demonstrated utility as an approach to solving a range of problems that affect candidate optimization, progression, and durability .

Synthesis of Responsive Hydrogels

“N-cyclopropyl-2-ethoxybenzamide” has been used in the synthesis of new graft copolymer hydrogels with sensitivity to both temperature and pH . These hydrogels have been synthesized by radical copolymerization of NaAc, AAm, and poly (2-cyclopropyl-2-oxazoline) macromonomers (MM) with a styryl end group in the presence of a bisacrylamide .

Safety and Hazards

Wirkmechanismus

Target of Action

It’s structurally similar to ethenzamide , a common analgesic and anti-inflammatory drug. Ethenzamide is used for the relief of fever, headaches, and other minor aches and pains . It’s plausible that N-cyclopropyl-2-ethoxybenzamide may share similar targets and roles.

Mode of Action

Given its structural similarity to Ethenzamide , it might interact with similar targets and induce comparable changes

Biochemical Pathways

Cyclopropane-containing compounds are known to be involved in various biochemical pathways . For instance, cyclopropane fatty acid biosynthesis in plants involves multiple steps and enzymes

Pharmacokinetics

A study on ethenzamide, a structurally similar compound, used a physiological pharmacokinetic model to simulate its concentrations in plasma and various tissues . The study found that the model predicted well the observed data in plasma and various tissues of the rat . It’s possible that N-cyclopropyl-2-ethoxybenzamide might have similar ADME properties and bioavailability, but more research is needed to confirm this.

Result of Action

Given its structural similarity to Ethenzamide , it might have similar effects such as relief of fever, headaches, and other minor aches and pains . .

Eigenschaften

IUPAC Name |

N-cyclopropyl-2-ethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-2-15-11-6-4-3-5-10(11)12(14)13-9-7-8-9/h3-6,9H,2,7-8H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMYYRINHHHZYDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NC2CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40358330 |

Source

|

| Record name | N-cyclopropyl-2-ethoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40358330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopropyl-2-ethoxybenzamide | |

CAS RN |

560080-55-9 |

Source

|

| Record name | N-cyclopropyl-2-ethoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40358330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(1-propyl-4-piperidinyl)-1-piperazinyl]ethanol](/img/structure/B5808533.png)

![N'-[1-(4-isopropylphenyl)ethylidene]-2-(4-morpholinyl)acetohydrazide](/img/structure/B5808540.png)

![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide](/img/structure/B5808549.png)

![ethyl 4-[(4-chlorobenzyl)amino]benzoate](/img/structure/B5808571.png)

![N-allyl-2-fluoro-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5808591.png)

![N~1~-cycloheptyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5808606.png)